molecular formula C7H4F3N3O B2522471 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2287281-81-4

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B2522471
CAS No.: 2287281-81-4
M. Wt: 203.124
InChI Key: DDPCQIMEEWQLFI-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS 2287281-81-4) is a high-purity chemical building block for research and development. This multifunctional pyrazole derivative features a formyl group, a nitrile group, and a trifluoromethyl group on its heterocyclic core, making it a versatile intermediate for synthesizing novel compounds. The pyrazole scaffold is recognized as a potent medicinal framework exhibiting a wide spectrum of biological activities . Researchers can utilize this compound in the exploration of new pharmaceutical agents, leveraging its potential in various therapeutic areas. It is particularly valuable in constructing more complex molecules, such as hydrazone derivatives, which have shown significant promise in antimicrobial research, including activity against challenging pathogens like Acinetobacter baumannii . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-formyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c1-13-5(2-11)4(3-14)6(12-13)7(8,9)10/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCQIMEEWQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile.

    Reduction: 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, exhibit potent anticancer properties. Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for developing anticancer agents by disrupting the mitotic process in cancer cells.

Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, significantly reducing the release of TNF-alpha in stimulated macrophages. This suggests its potential as a therapeutic agent for chronic inflammatory diseases.

Biological Activity and Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways. Its lipophilic nature due to the trifluoromethyl group enhances its absorption and distribution characteristics.

Agricultural Applications

Fungicidal Properties
The compound has demonstrated effectiveness in preventing and treating agricultural diseases. It has been reported to suppress pathogenic bacteria growth, making it a valuable addition to fungicidal compositions . The structural characteristics of this pyrazole derivative contribute to its activity against various agricultural pathogens.

Insecticidal Potential
In addition to fungicidal properties, derivatives of this compound have been explored for their insecticidal activities. These compounds can be integrated into pest management strategies, providing an alternative to traditional chemical insecticides .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include the use of inert solvents such as acetonitrile or chloroform under controlled temperatures to yield high-purity products suitable for research applications .

Table 1: Synthesis Overview

StepDescription
1Reaction of 1-methyl-3-trifluoromethyl-pyrazole with formyl chloride
2Purification through recrystallization
3Characterization using NMR and IR spectroscopy

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Studies : A study highlighted the compound's ability to inhibit cancer cell proliferation through specific pathways involving tubulin dynamics.
  • Agricultural Trials : Field trials demonstrated significant reductions in crop diseases when treated with formulations containing this compound, showcasing its practical utility in agriculture .

Mechanism of Action

The mechanism of action of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and related pyrazole derivatives:

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) R5 (Position 5) Key Features
This compound Methyl Trifluoromethyl Formyl Carbonitrile Reactive formyl group; high lipophilicity due to CF₃
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-(trifluoromethyl)phenyl Trifluoromethyl sulfinyl Amino Carbonitrile Broad-spectrum insecticide; sulfinyl group enhances bioactivity
Ethiprole (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-(trifluoromethyl)phenyl Ethyl sulfinyl Amino Carbonitrile Insecticidal activity; ethyl sulfinyl improves solubility
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-bromopropanoyl Methyl Amino Carbonitrile Bromoacyl group enables cross-coupling reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole Phenyl Trifluoromethyl H H Simple phenyl derivative; used as a scaffold for further functionalization

Key Observations :

  • Position 1 : The methyl group in the target compound contrasts with bulky aryl groups in fipronil and ethiprole, reducing steric hindrance.
  • Position 4: The formyl group distinguishes the target compound from amino or sulfinyl substituents in analogs, enabling nucleophilic additions (e.g., condensation reactions).
  • Trifluoromethyl (CF₃) : Universally present in all compounds, enhancing metabolic stability and membrane permeability .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Stability
This compound Not reported 2.1 ~10 (DMSO) Stable under inert conditions
Fipronil 195–203 4.0 0.003 (Water) Photolabile
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 173.1 1.8 ~50 (DMSO) Hygroscopic
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole 45–47 2.5 ~100 (Ethanol) Thermally stable

Insights :

  • The target compound’s moderate LogP (2.1) suggests balanced lipophilicity, suitable for agrochemical formulations.
  • Fipronil’s low water solubility (0.003 mg/mL) limits its application without surfactants .
  • The bromoacyl derivative’s hygroscopicity necessitates anhydrous storage .

Biological Activity

4-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Chemical Formula : C7H5F3N4O
  • Molecular Weight : 207.13 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the pyrazole moiety, particularly those with trifluoromethyl groups, exhibit various biological activities. The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to act as inhibitors of various enzymes, including those involved in cancer metabolism such as pyruvate kinase M2 (PKM2) . This inhibition can lead to altered metabolic pathways in cancer cells, potentially reducing their proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties, suggesting that this pyrazole derivative may also have potential as an antimicrobial agent .
  • Anticancer Properties : The ability of pyrazole derivatives to modulate the Warburg effect—a phenomenon where cancer cells preferentially use glycolysis over oxidative phosphorylation—positions them as promising candidates in anticancer therapy .

Biological Activity Data

Activity TypeObservations/FindingsReferences
Enzyme InhibitionPKM2 activators show potential for anticancer therapies
AntimicrobialExhibits antifungal activity against various pathogens
AnticancerAlters cancer cell metabolism, potentially reducing growth

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives similar to this compound:

  • PKM2 Activation Study : A study optimized small molecule activators of PKM2, revealing that structural modifications can enhance their efficacy against cancer cells. The introduction of trifluoromethyl groups was found to significantly increase the potency of these compounds .
  • Fungicidal Activity : Research involving related pyrazole compounds demonstrated effective control over harmful fungi, supporting their use in agricultural applications as fungicides .
  • Antitumor Effects : A recent investigation into pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for further development .

Q & A

Q. What are the recommended synthetic routes for 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole cores. For this compound, a plausible route starts with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, followed by formylation at the 4-position.

  • Methodology :
    • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group. Monitor reaction progress via TLC and optimize temperature (typically 0–60°C) to avoid over-oxidation .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm. The methyl group (CH₃) at position 1 resonates at δ 3.8–4.0 ppm (split due to coupling with adjacent trifluoromethyl group). Trifluoromethyl (CF₃) causes splitting in adjacent protons .
    • ¹³C NMR : The carbonitrile (CN) carbon appears near δ 115–120 ppm, while the aldehyde carbon is at δ 190–195 ppm .
  • IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₈H₅F₃N₃O). Fragmentation patterns (e.g., loss of CHO or CF₃) aid structural validation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Functional Group Modification : Replace the formyl group with other electrophiles (e.g., acetyl, nitro) to assess impact on bioactivity. Compare potency in enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding interactions. SHELX programs are widely used for small-molecule refinement .
  • Data Analysis : Use multivariate statistical models to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends .

Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to determine electron density distribution. The formyl and trifluoromethyl groups are electron-withdrawing, making the pyrazole ring electron-deficient .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
  • Docking Studies :
    • Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The carbonitrile and CF₃ groups often engage in hydrophobic interactions, while the aldehyde may form hydrogen bonds .

Q. How do solvent and pH conditions influence the stability of this compound during biological assays?

  • Stability Tests :
    • Incubate the compound in PBS (pH 7.4), DMEM, and DMSO at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The aldehyde group may oxidize to carboxylic acid under basic conditions .
    • pH-Dependent Reactivity : At pH < 5, the aldehyde is protonated, reducing electrophilicity. Adjust assay buffers (e.g., citrate for acidic conditions) to stabilize the compound .

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